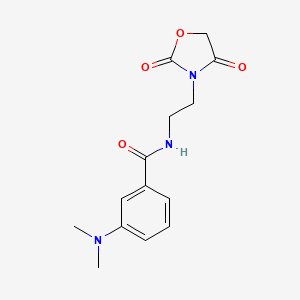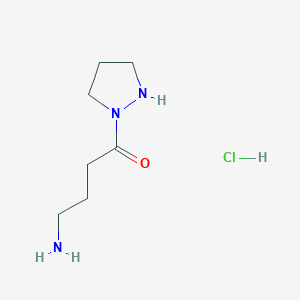
4-Amino-1-pyrazolidin-1-ylbutan-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-pyrazolidin-1-ylbutan-1-one;hydrochloride: is a chemical compound with the molecular formula C7H15ClN2O. It is a hydrochloride salt form of 4-Amino-1-pyrazolidin-1-ylbutan-1-one, which is a pyrazolidine derivative. This compound is known for its unique structure, which includes a pyrazolidine ring, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
科学的研究の応用
4-Amino-1-pyrazolidin-1-ylbutan-1-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-pyrazolidin-1-ylbutan-1-one;hydrochloride typically involves the reaction of 4-Amino-1-pyrazolidin-1-ylbutan-1-one with hydrochloric acid. The process can be summarized as follows:
Starting Materials: 4-Amino-1-pyrazolidin-1-ylbutan-1-one and hydrochloric acid.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Procedure: The 4-Amino-1-pyrazolidin-1-ylbutan-1-one is dissolved in water, and hydrochloric acid is added dropwise with constant stirring. The reaction mixture is then stirred for a specific period until the formation of the hydrochloride salt is complete.
Isolation: The product is isolated by filtration, washed with cold water, and dried under vacuum to obtain the pure hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is carried out in industrial reactors.
Optimization: Reaction conditions such as temperature, pH, and reaction time are optimized for maximum yield and purity.
Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions: 4-Amino-1-pyrazolidin-1-ylbutan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.
Reduction Products: Reduced forms like primary or secondary amines.
Substitution Products: Substituted derivatives with various functional groups.
作用機序
The mechanism of action of 4-Amino-1-pyrazolidin-1-ylbutan-1-one;hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound targets enzymes involved in critical biological pathways, such as DNA replication or protein synthesis.
Signal Transduction: It can interfere with signal transduction pathways, leading to altered cellular responses.
類似化合物との比較
4-Amino-1-pyrazolidin-1-ylbutan-1-one: The parent compound without the hydrochloride salt.
Pyrazolidine Derivatives: Other compounds with similar pyrazolidine ring structures, such as 4-Amino-1-pyrazolidin-1-ylbutan-2-one.
Uniqueness: 4-Amino-1-pyrazolidin-1-ylbutan-1-one;hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for pharmaceutical applications compared to its non-salt counterparts.
特性
IUPAC Name |
4-amino-1-pyrazolidin-1-ylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c8-4-1-3-7(11)10-6-2-5-9-10;/h9H,1-6,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSRMTKEQVIPPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNN(C1)C(=O)CCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2366325.png)
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride](/img/new.no-structure.jpg)
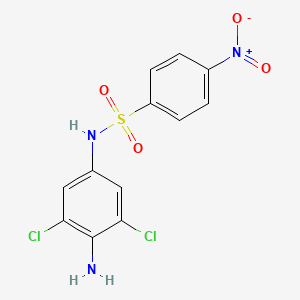
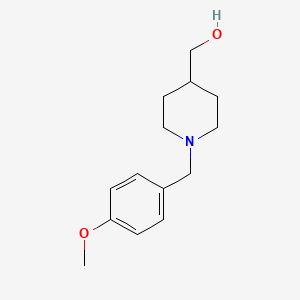
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide](/img/structure/B2366331.png)
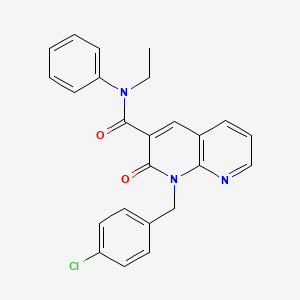
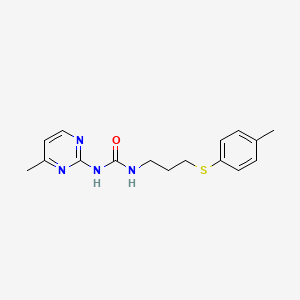
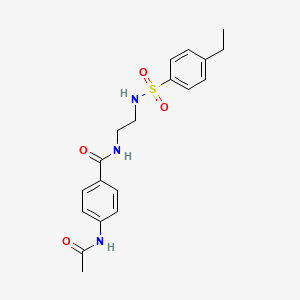
![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2366337.png)
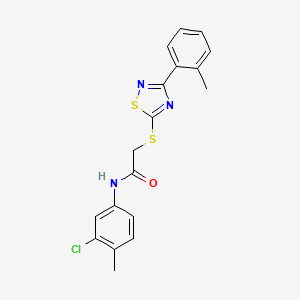
![3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2366339.png)
![N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2366340.png)
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2366341.png)
